1S,2R-milnacipran

Description

Properties

Molecular Formula |

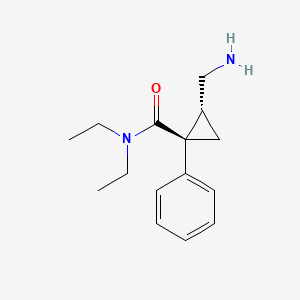

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

(1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15-/m0/s1 |

InChI Key |

GJJFMKBJSRMPLA-ZFWWWQNUSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@H]1CN)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction of Phenylacetonitrile and (R)-Epichlorohydrin

The foundational method, detailed in patents EP2391599B1, TW-201031623-A, and BRPI1007404B8, begins with the condensation of phenylacetonitrile and (R)-epichlorohydrin in the presence of a strong alkaline metal base (e.g., NaNH₂ or NaH). This step forms a nitrile-epoxide adduct, which undergoes basic hydrolysis (NaOH/KOH) followed by acid treatment (HCl) to yield a γ-lactone intermediate (Formula IV) with >98% enantiomeric excess (ee).

Key Conditions :

Amide-Alcohol Formation via MNEt₂ or Lewis Acid Complex

The lactone reacts with diethylamine (NHEt₂) in the presence of AlCl₃ (Lewis acid) to form an amide-alcohol. This Friedel-Crafts acylation alternative avoids toluene side reactions, with AlCl₃·NHEt₂ stabilizing the intermediate.

Critical Parameters :

Chlorination and Phthalimide Coupling

Thionyl chloride (SOCl₂) converts the amide-alcohol to a chlorinated amide, which subsequently reacts with potassium phthalimide to introduce the amine-protecting group. Hydrolysis with hydrazine or ethanolamine liberates the primary amine, yielding (1S,2R)-milnacipran free base.

Optimization Insight :

Salification to Hydrochloride Salt

The free base is treated with HCl in a solvent system (toluene/isopropyl acetate/isopropanol) to precipitate (1S,2R)-milnacipran hydrochloride. Crystallization yields >99.5% purity, meeting pharmacopeial standards.

Reductive Amination Route

Aldehyde Intermediate Preparation

An alternative method (Wiley) bypasses lactonization by synthesizing a cyclopropane aldehyde via Stork enamine alkylation. Phenylacetonitrile reacts with (R)-epichlorohydrin under phase-transfer conditions (NaOH/benzyltriethylammonium chloride) to form the aldehyde precursor.

Water-Soluble Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol/water. This one-pot reaction directly yields (1S,2R)-milnacipran free base with 88% ee, which is purified via chiral chromatography.

Advantages Over Traditional Methods :

-

Step Reduction : 4 steps vs. 6 steps in the asymmetric route.

-

Yield Improvement : 76% overall yield compared to 68% in multi-step processes.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Table 2. Intermediate Characterization

| Intermediate | Structure | ee (%) | Purity (%) |

|---|---|---|---|

| γ-Lactone (IV) | Cyclopropane lactone | 98.5 | 99.2 |

| Chlorinated Amide | C₁₅H₁₇ClN₂O | 97.8 | 98.6 |

| Phthalimide Deriv. | C₂₃H₂₃N₃O₄ | 96.3 | 97.9 |

Industrial and Regulatory Considerations

The asymmetric route remains dominant in manufacturing due to its high enantiocontrol and compatibility with existing API facilities. However, the reductive amination method offers a greener profile (water-based reagents) and is under investigation for pilot-scale adaptation. Regulatory filings (e.g., FDA Orange Book) specify the hydrochloride salt’s crystallinity and particle size distribution, both achievable via the toluene/isopropanol antisolvent system .

Chemical Reactions Analysis

Types of Reactions

1S,2R-milnacipran undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Pharmacological Profile

1S,2R-milnacipran exhibits a balanced inhibition of serotonin and norepinephrine reuptake, with a slightly greater affinity for norepinephrine. This characteristic is believed to contribute to its efficacy in treating pain syndromes, as norepinephrine is implicated in the modulation of pain pathways in the central nervous system .

Treatment of Fibromyalgia

This compound is FDA-approved for the treatment of fibromyalgia. Clinical trials have demonstrated significant improvements in pain scores and overall function among patients treated with this compound compared to placebo .

Key Findings from Clinical Trials:

- Efficacy : Patients reported a reduction in pain and improvement in quality of life metrics such as the SF-36 Physical Component Summary scores.

- Onset of Action : Significant improvements were noted as early as one week after treatment initiation, with sustained benefits observed over six months .

Major Depressive Disorder

The efficacy of this compound has also been evaluated in the context of major depressive disorder. Studies indicate that it can lead to significant reductions in depression severity as measured by standardized scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) .

Summary of Clinical Trials:

| Study Type | Duration | Sample Size | Dosage | Outcomes |

|---|---|---|---|---|

| Phase II | 10 weeks | 553 | 75-100 mg/day | Significant improvement on MADRS and SDS scores |

| Phase III | Various | Multiple | Flexible dosing | Consistent efficacy over placebo across multiple trials |

Potential Use in Cognitive Disorders

Recent investigations suggest that levomilnacipran (the more active enantiomer of milnacipran) may have applications in treating cognitive decline associated with Alzheimer's disease by inhibiting beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1) activity . This represents a novel area of research that could expand the therapeutic use of milnacipran beyond mood disorders.

Safety Profile

This compound has been associated with a favorable safety profile compared to other SNRIs. Clinical data indicate fewer cardiovascular side effects and lower organ toxicity, particularly hepatic toxicity . Common adverse effects include nausea, headache, and constipation, but these are generally mild and manageable.

Comparison of Side Effects

| Side Effect | Milnacipran | Other SNRIs |

|---|---|---|

| Nausea | Moderate occurrence | Common |

| Headache | Moderate occurrence | Common |

| Cardiovascular Effects | Fewer incidents | Higher incidence |

Mechanism of Action

1S,2R-milnacipran exerts its effects by selectively inhibiting the reuptake of serotonin and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound primarily targets the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .

Comparison with Similar Compounds

Pharmacodynamic Profiles

Table 1: Receptor Affinity and Selectivity of SNRIs

This compound exhibits a unique NE-preferential profile among SNRIs, which may enhance efficacy in MDD patients with symptoms like fatigue and psychomotor retardation . Preclinical studies show its NE inhibition potency is 50-fold higher than its enantiomeric counterpart (1R,2S-milnacipran), contributing to its clinical differentiation .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Comparison

Levomilnacipran’s ER formulation provides stable plasma concentrations with a half-life (~12 hours) comparable to duloxetine but longer than racemic milnacipran. It undergoes minimal hepatic metabolism, reducing drug-drug interaction risks compared to CYP-dependent SNRIs like duloxetine .

Clinical Efficacy

Table 3: Efficacy Metrics in MDD

In four Phase III trials, levomilnacipran demonstrated robust efficacy (NNT = 7–9) and tolerability (NNH = 12–15), aligning with other SNRIs but with a distinct adverse event profile (e.g., lower incidence of nausea vs. venlafaxine) .

Q & A

Q. How can researchers ethically design trials for this compound in vulnerable populations (e.g., geriatric MDD)?

- Methodological Answer : Adopt geriatric-specific inclusion criteria (e.g., GDS-15 screening) and pharmacokinetic sub-studies to assess age-related clearance changes. Independent data monitoring committees (DMCs) should review safety endpoints (e.g., falls, orthostatic hypotension). Participant-reported outcomes (PROs) ensure patient perspectives inform risk-benefit assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.